molecular formula C3H6BrNO B14655877 Acetamide, N-bromo-N-methyl- CAS No. 51094-87-2

Acetamide, N-bromo-N-methyl-

Cat. No.: B14655877
CAS No.: 51094-87-2
M. Wt: 151.99 g/mol
InChI Key: JKJLCVZYVSZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-bromo-N-methyl- (chemical formula: C₃H₆BrNO) is a halogenated acetamide derivative featuring both bromine and methyl groups attached to the nitrogen atom. Brominated acetamides are typically synthesized via halogenation reactions or coupling with brominated intermediates, often serving as precursors in pharmaceutical and material science applications . The presence of bromine enhances electrophilicity, making such compounds reactive intermediates in cross-coupling reactions, while the methyl group may influence steric effects and metabolic stability .

Properties

CAS No.

51094-87-2

Molecular Formula

C3H6BrNO

Molecular Weight

151.99 g/mol

IUPAC Name

N-bromo-N-methylacetamide

InChI

InChI=1S/C3H6BrNO/c1-3(6)5(2)4/h1-2H3

InChI Key

JKJLCVZYVSZYAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Bromination: One common method involves the bromination of N-methylacetamide using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled temperature conditions to prevent over-bromination.

    Electrosynthesis: Another method involves the use of electrosynthesis, where N-methylacetamide is subjected to electrochemical conditions in the presence of a brominating agent. This method is considered greener and more sustainable.

Industrial Production Methods: Industrial production often employs the direct bromination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetamide, N-bromo-N-methyl- undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form N-bromo-N-methylacetamide oxides or reduced to form N-methylacetamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include N-methylacetamide derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include N-bromo-N-methylacetamide oxides.

    Reduction: The primary product is N-methylacetamide.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocycles: Acetamide, N-bromo-N-methyl- is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry:

    Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-bromo-N-methyl- involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound’s effects in biological systems are attributed to its ability to modify proteins and other biomolecules through these substitution reactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Brominated acetamides exhibit diverse biological and chemical properties depending on substituent placement:

Table 1: Key Brominated Acetamide Derivatives
Compound Name Substituent Pattern Molecular Formula Molecular Weight Key Applications/Activities References
N-(3-Bromophenyl)acetamide Bromo on phenyl ring C₈H₈BrNO 214.06 Antimicrobial precursor
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide Bromo, chloro, methyl on phenyl ring C₉H₉BrClNO 262.53 Pharmaceutical intermediate
2-Bromo-N-[4-(dimethylamino)sulfonylphenyl]acetamide Bromo on acetyl, sulfonyl on phenyl C₁₀H₁₃BrN₂O₃S 321.19 Research chemical (irritant)
N-Benzyl-2-bromo-N-ethylacetamide Bromo on acetyl, benzyl/ethyl on N C₁₁H₁₃BrNO 256.14 Synthetic intermediate
  • N-Bromo vs. C-Bromo Substitution : Bromine on the nitrogen (as inferred in N-bromo-N-methyl-acetamide) increases electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine on aromatic rings (e.g., N-(3-bromophenyl)acetamide) enhances π-π stacking interactions, influencing binding to biological targets .
  • Methyl Group Impact : Methyl substituents (e.g., N-methyl in N-bromo-N-methyl-acetamide) reduce solubility in polar solvents but improve metabolic stability compared to unsubstituted analogs .

Physical-Chemical Properties

  • Solubility: Bromine on the nitrogen reduces water solubility compared to phenyl-substituted analogs.
  • Thermal Stability : Brominated acetamides generally decompose above 150°C, with stability influenced by substituent electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.